Ethyl 3-acetoxy-2-methylbutyrate
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Overview
Description
Ethyl 3-acetoxy-2-methylbutyrate, also known as ethyl 3-acetoxy-2-methylbutanoate or ethyl acetoacetate, is a chemical compound commonly used in organic synthesis. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. Ethyl 3-acetoxy-2-methylbutyrate is also used in the production of perfumes, cosmetics, and pharmaceuticals.
Scientific Research Applications
Microbial Production
- Ethyl 3-acetoxy-2-methylbutyrate is used in microbial reduction processes. For instance, the production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate was achieved using bakers' yeast, offering a high yield and optical purity (Wipf et al., 1983).
Enzymatic and Chemical Synthesis
- The compound serves as an intermediate in synthesizing various ACE inhibitors. A method for the kinetic resolution of its related compound, ethyl 2-hydroxy-4-phenylbutyrate, was developed using a lipase from Pseudomonas cepacia, suggesting its significance in pharmaceutical synthesis (Liese et al., 2002).
- A study on the synthesis of 3-amino-2,3-dideoxytetrose derivatives utilized ethyl 2-amino-4,4-diethoxybutyrate, highlighting its role in the synthesis of complex molecules (David & Veyrières, 1970).
Biotechnology and Bioengineering
- In the field of biotechnology, ethyl 3-acetoxy-2-methylbutyrate-related compounds are used for stereoselective synthesis. A study described a new technical synthesis for ethyl (R)-2-hydroxy-4-phenylbutyrate, demonstrating its potential in creating high-purity intermediates for medical purposes (Herold et al., 2000).
Analytical Chemistry Applications
- The compound and its derivatives are also important in analytical chemistry. For instance, a study analyzed potential phenylacetone precursors like ethyl 3-oxo-2-phenylbutyrate, using gas chromatography/mass spectrometry, indicating its use in forensic and analytical applications (Tsujikawa et al., 2021).
Gas-Phase Elimination Kinetics
- In a study focused on gas-phase elimination kinetics, compounds similar to ethyl 3-acetoxy-2-methylbutyrate were examined, providing insights into the reaction mechanisms and kinetics of such esters (Chuchani et al., 1995).
Sensory Evaluation in Food and Wine
- In the food and wine industry, related esters like ethyl 2-hydroxy-3-methylbutanoate are studied for their sensory impact, demonstrating the relevance of such compounds in flavor and fragrance analysis (Gammacurta et al., 2018).
properties
CAS RN |
139564-43-5 |
---|---|
Product Name |
Ethyl 3-acetoxy-2-methylbutyrate |
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C9H16O4/c1-5-12-9(11)6(2)7(3)13-8(4)10/h6-7H,5H2,1-4H3 |
InChI Key |
KYWLAHNPWLJLDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(C)OC(=O)C |
Canonical SMILES |
CCOC(=O)C(C)C(C)OC(=O)C |
density |
1.003-1.013 |
Other CAS RN |
139564-43-5 |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
synonyms |
ETHYL3-ACETOXY-2-METHYLBUTYRATE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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